![molecular formula C13H22N2O3 B3846022 2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846022.png)
2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a furan moiety and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a furan moiety. This can be achieved through the reaction of piperazine with furan-3-carboxaldehyde under basic conditions.
Attachment of the Ethoxyethanol Chain: The next step involves the reaction of the furan-substituted piperazine with ethylene oxide or ethylene glycol under controlled conditions to introduce the ethoxyethanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan moiety can participate in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol:
2-[2-[4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl]ethanol: A compound with potential antimicrobial activity.
Uniqueness
2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties. The combination of the piperazine ring and the ethoxyethanol chain further enhances its versatility in various applications.
Properties
IUPAC Name |
2-[2-[4-(furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-7-10-17-9-6-14-2-4-15(5-3-14)11-13-1-8-18-12-13/h1,8,12,16H,2-7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOYEJKAVQYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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